
Desmethyldoxepin hydrochloride, (Z)-
描述
Desmethyldoxepin hydrochloride, (Z)-, is the primary active metabolite of doxepin hydrochloride, a tricyclic antidepressant (TCA) used to treat depression and anxiety disorders. Structurally, it is derived from the demethylation of doxepin, resulting in the loss of a methyl group from the parent compound’s tertiary amine . The (Z)-isomer refers to the geometric configuration around the double bond in the dibenzoxepin ring system, distinguishing it from the (E)-isomer. This metabolite retains pharmacological activity by inhibiting the reuptake of norepinephrine and serotonin, similar to doxepin, but exhibits distinct pharmacokinetic properties, including a longer plasma half-life (>24 hours) compared to the parent drug (8–24 hours) .
Desmethyldoxepin hydrochloride is stored at -20°C for stability and is classified as harmful if swallowed (H302) and highly toxic to aquatic life (H400) . Its molecular formula is C₁₈H₁₉NO·HCl, with a molecular weight of 301.81 g/mol .
准备方法
合成路线和反应条件
3-(二苯并[b,e]氧杂卓-11(6H)-亚基)-N-甲基丙烷-1-胺盐酸盐的合成通常涉及以下步骤:
二苯并[b,e]氧杂卓核心形成: 这可以通过在酸性或碱性条件下对适当的前体进行环化来实现。
亚基的引入: 亚基可以通过与适当的醛或酮的缩合反应引入。
丙烷-1-胺侧链的连接: 该步骤涉及在适当的条件下,将中间体与N-甲基丙烷-1-胺反应形成最终产物.
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、自动化合成和纯化技术,以确保高产率和纯度。
化学反应分析
反应类型
3-(二苯并[b,e]氧杂卓-11(6H)-亚基)-N-甲基丙烷-1-胺盐酸盐会发生各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或过氧化氢)进行氧化。
还原: 可以使用还原剂(如氢化铝锂)进行还原反应。
取代: 该化合物可以发生亲核取代反应,特别是在胺基上。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 在碱存在下,卤代烷或酰氯。
形成的主要产物
氧化: 形成相应的氧化物或羟基衍生物。
还原: 形成还原胺衍生物。
取代: 形成取代胺衍生物。
科学研究应用
Pharmacological Profile
Desmethyldoxepin exhibits significant pharmacological activity, primarily as a norepinephrine reuptake inhibitor . Its potency in this regard is notably higher than that of its parent compound, doxepin. This characteristic makes it a valuable candidate in the treatment of conditions such as depression and anxiety disorders.
Table 1: Pharmacokinetic Properties
Property | Value |
---|---|
Elimination Half-Life | ~31 hours |
Metabolism | CYP2C19, CYP1A2 |
Active Metabolite | Yes |
Formulation | Oral administration |
Sleep Disorders
Research indicates that desmethyldoxepin is effective in treating insomnia and improving sleep efficiency. A study highlighted the use of low-dose doxepin to prevent early awakenings and enhance sleep quality during the last hours of sleep . This application is particularly relevant for patients experiencing chronic insomnia or those whose sleep is disrupted by other medications.
Depression and Anxiety
As an active metabolite of doxepin, desmethyldoxepin contributes to the antidepressant effects observed in patients treated with doxepin. Its role as a norepinephrine reuptake inhibitor aligns with the mechanisms typically targeted in depression therapy . The compound's efficacy in mood stabilization has been documented in various clinical settings.
Case Study: Insomnia Treatment
A clinical trial involving patients with chronic insomnia demonstrated that administration of low doses of doxepin (which metabolizes into desmethyldoxepin) significantly improved sleep onset and maintenance compared to placebo controls. The results indicated enhanced sleep efficiency, particularly during the last two hours of an eight-hour sleep period .
Case Study: Depression Management
In another study focusing on patients with major depressive disorder, participants receiving doxepin showed marked improvements in mood and anxiety levels over a twelve-week period. The therapeutic effects were attributed to both doxepin and its active metabolite, desmethyldoxepin, which worked synergistically to enhance norepinephrine levels in the brain .
Safety and Side Effects
Desmethyldoxepin is generally well-tolerated; however, potential side effects can include sedation, dizziness, and dry mouth. Unlike many other antidepressants, it is not classified as a controlled substance, which may facilitate its use in clinical practice .
作用机制
3-(二苯并[b,e]氧杂卓-11(6H)-亚基)-N-甲基丙烷-1-胺盐酸盐的作用机制涉及其与特定分子靶标的相互作用。它可能通过与受体或酶结合来发挥作用,从而调节其活性。 确切的途径和靶标可能因具体应用和所研究的生物系统而异 .
相似化合物的比较
Structural and Chemical Properties
Desmethyldoxepin hydrochloride, (Z)-, is compared below with its parent drug (doxepin hydrochloride) and geometric isomer (desmethyldoxepin hydrochloride, (E)-):
Key distinctions:
- Isomerism : The (Z)-isomer has substituents on the same side of the double bond, while the (E)-isomer has them on opposite sides. This affects receptor binding and metabolic stability, though specific activity differences remain understudied .
- Bioavailability : Doxepin has low oral bioavailability (13–45%) due to extensive first-pass metabolism, whereas desmethyldoxepin is formed post-metabolically and achieves sustained plasma levels .
Pharmacokinetic and Pharmacodynamic Profiles
Half-Life and Metabolism
- Doxepin HCl : Plasma half-life ranges from 8–24 hours, extended in overdose. Metabolized primarily to desmethyldoxepin via hepatic cytochrome P450 enzymes .
- Desmethyldoxepin (Z)-HCl : Exhibits a longer half-life (>24 hours), contributing to prolonged therapeutic effects even after discontinuation of doxepin .
- Metabolic Interplay : Desmethyldoxepin’s formation is influenced by age, genetics, and drug interactions (e.g., CYP2D6 inhibitors) .
Plasma Levels and Clinical Impact
Both isomers likely contribute to efficacy, but their individual roles require further investigation.
Research Findings and Gaps
- Environmental Persistence : High aquatic toxicity warrants further ecotoxicological studies .
生物活性
Desmethyldoxepin hydrochloride, particularly in its (Z)-isomer form, is a significant metabolite of the tricyclic antidepressant (TCA) doxepin. This compound exhibits notable biological activities, particularly in the context of psychiatric treatment, owing to its pharmacological properties. The following sections provide an in-depth analysis of its biological activity, including pharmacokinetics, mechanisms of action, and relevant case studies.
1. Pharmacological Profile
Desmethyldoxepin is primarily recognized for its role as a norepinephrine reuptake inhibitor. This mechanism is crucial for its antidepressant effects, as it enhances norepinephrine availability in the synaptic cleft, thereby improving mood and reducing anxiety symptoms.
- Norepinephrine Reuptake Inhibition : Desmethyldoxepin is significantly more potent than its parent compound, doxepin, in inhibiting norepinephrine reuptake while being less effective against serotonin reuptake. This selectivity is beneficial in reducing potential side effects associated with serotonin modulation .
- Stereoisomeric Influence : The (Z)-isomer of desmethyldoxepin has been shown to exhibit distinct pharmacological properties compared to the (E)-isomer, with implications for efficacy and side effect profiles .
2. Pharmacokinetics
Understanding the pharmacokinetics of desmethyldoxepin is essential for optimizing therapeutic use.
Parameter | Value |
---|---|
Molar Mass | 265.356 g/mol |
Elimination Half-Life | ~31 hours |
Plasma Protein Binding | ~80% |
Metabolism | Primarily by CYP2C19 |
Desmethyldoxepin undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. Notably, CYP2C19 contributes over 50% to its metabolic pathway, leading to variations in plasma concentrations based on genetic polymorphisms in metabolizing enzymes .
3.1 Efficacy in Depression and Anxiety Disorders
Clinical studies have demonstrated that desmethyldoxepin maintains efficacy similar to doxepin while potentially offering a better side effect profile due to its selective action on norepinephrine reuptake.
- A bioequivalence study involving 41 healthy subjects assessed the pharmacokinetics of doxepin and its active metabolite desmethyldoxepin. Results indicated significant inter-individual variability, underscoring the importance of therapeutic drug monitoring .
3.2 Safety Profile
The safety profile of desmethyldoxepin appears favorable; however, it is essential to monitor for common side effects associated with TCAs, such as sedation and anticholinergic effects.
4. Comparative Analysis with Other Antidepressants
To contextualize desmethyldoxepin's activity, it is useful to compare it with other antidepressants:
Antidepressant | Mechanism of Action | Key Benefits | Side Effects |
---|---|---|---|
Desmethyldoxepin | Norepinephrine reuptake inhibitor | Potent antidepressant effects | Sedation, dry mouth |
Doxepin | Norepinephrine & serotonin reuptake inhibitor | Broad-spectrum efficacy | Sedation, weight gain |
SSRIs (e.g., Fluoxetine) | Serotonin reuptake inhibitor | Favorable side effect profile | Sexual dysfunction |
5. Conclusion
Desmethyldoxepin hydrochloride (Z)- represents a critical compound within the pharmacological landscape of antidepressants. Its enhanced potency as a norepinephrine reuptake inhibitor combined with a favorable safety profile positions it as a valuable option for treating depression and anxiety disorders. Ongoing research into its pharmacokinetics and clinical applications will further elucidate its role in psychiatric therapy.
常见问题
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying the (Z)-isomer of desmethyldoxepin hydrochloride in mixed-isomer samples?
-
Methodology : High-performance liquid chromatography (HPLC) with UV detection is the gold standard. Use a reverse-phase C18 column and a mobile phase optimized for isomer separation. Calculate the (Z)-isomer percentage using the formula:
where and are peak responses for the (Z)-isomer in the assay and standard preparations, respectively, and , , and represent standard weight, total sample weight, and purity of the standard .
Q. What safety protocols are critical when handling desmethyldoxepin hydrochloride in laboratory settings?
- Methodology : Adhere to OSHA HCS guidelines:
- Use nitrile gloves and lab coats to prevent skin contact.
- Work in a fume hood to avoid inhalation.
- Store waste in sealed containers labeled for hazardous organic compounds.
- In case of accidental exposure, rinse affected areas immediately and seek medical evaluation within 48 hours due to delayed toxicity symptoms .
Q. How should desmethyldoxepin hydrochloride be stored to maintain stability?
- Methodology : Store at -20°C in amber vials to prevent photodegradation. Avoid exposure to strong oxidizing agents and direct sunlight. Monitor for decomposition products (e.g., CO, NOx) using gas chromatography if prolonged storage is required .
Advanced Research Questions
Q. What experimental design optimizes the separation of (Z)- and (E)-isomers during synthesis or purification?
- Methodology : Employ chiral chromatography with a polysaccharide-based column (e.g., Chiralpak IA). Optimize mobile phase composition (e.g., hexane:isopropanol with 0.1% trifluoroacetic acid) to achieve a resolution (R) ≥1.5. Validate using USP reference standards for doxepin-related compounds A and B .
Q. How can researchers resolve contradictions in pharmacokinetic data for desmethyldoxepin hydrochloride metabolites?
- Methodology : Conduct in vitro hepatic microsomal assays to assess interspecies metabolic variability. Use deuterated internal standards (e.g., desmethyldoxepin-D3 hydrochloride) in LC-MS/MS analyses to improve quantification accuracy. Account for factors like CYP450 enzyme polymorphisms and drug-drug interactions .
Q. What strategies mitigate instability of the (Z)-isomer under physiological pH conditions during in vitro studies?
- Methodology : Prepare buffered solutions (pH 4–6) to minimize isomerization. Monitor isomer ratios using real-time HPLC-UV at 254 nm. For long-term stability, lyophilize samples and store under inert gas (e.g., argon) .
Q. How do researchers validate the biological activity of desmethyldoxepin hydrochloride metabolites in receptor-binding assays?
- Methodology : Use competitive radioligand binding assays (e.g., H3-histamine or serotonin receptors). Compare IC50 values of the parent drug and metabolites, normalizing data to reference agonists/antagonists. Include negative controls (e.g., vehicle-only) to rule out non-specific binding .
Q. Methodological Notes
- Reference Standards : Always use USP-certified desmethyldoxepin hydrochloride RS for quantitative assays. Cross-validate with in-house synthesized standards via NMR and HRMS .
- Data Interpretation : For conflicting pharmacokinetic half-life reports (e.g., 8–24 hours vs. 33–80 hours for metabolites), consider population pharmacokinetic modeling to account for covariates like renal function and genetic polymorphisms .
属性
IUPAC Name |
(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPPEZGJRSOKRE-HYMQDMCPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1225-56-5 (Parent) | |
Record name | N-Desmethyldoxepin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002887914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10154462 | |
Record name | Desmethyldoxepin hydrochloride, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10154462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2887-91-4, 124694-02-6 | |
Record name | N-Desmethyldoxepin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002887914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethyldoxepin hydrochloride, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124694026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethyldoxepin hydrochloride, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10154462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11(6H)-(3-[Methylamino]propylidene)dibenz[b,e]oxepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESMETHYLDOXEPIN HYDROCHLORIDE, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZII8992NO2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。